4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
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Overview
Description
4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
Preparation Methods
The synthesis of 4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one typically involves several steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a continuous flow microreactor system. This process improves reaction efficiency and yields by enhancing liquid-liquid mass transfer and controlling reaction temperature and residence time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the nitro and dichloro groups contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
2,4-dichloro-5-nitrophenyl derivatives: These compounds share similar structural features but may have different functional groups, affecting their reactivity and applications.
Trifluoromethylpyridines: These compounds have a similar trifluoromethyl group but differ in their core structure, leading to different chemical properties and uses.
The uniqueness of 4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one lies in its combination of functional groups, which provides a balance of reactivity, stability, and binding affinity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3O3/c14-8-5-9(15)10(21(23)24)3-6(8)1-2-7-4-11(13(16,17)18)20-12(22)19-7/h1-5H,(H,19,20,22)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNCRZCEVXGRK-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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